Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate
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Overview
Description
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a biphenyl structure with a dicyclohexylphosphanyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The biphenyl structure is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The biphenyl structure allows for π-π interactions, enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate: Similar structure but with a pyrrole ring instead of a biphenyl.
Bis(dicyclohexylphosphino)methane: Contains two dicyclohexylphosphanyl groups but lacks the ester functionality.
Uniqueness
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is unique due to its combination of a biphenyl structure with an ester group and a dicyclohexylphosphanyl moiety. This unique combination allows for diverse applications in catalysis, material science, and biological studies.
Properties
Molecular Formula |
C28H37O2P |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
methyl 3-[2-(2-dicyclohexylphosphanylphenyl)phenyl]propanoate |
InChI |
InChI=1S/C28H37O2P/c1-30-28(29)21-20-22-12-8-9-17-25(22)26-18-10-11-19-27(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-19,23-24H,2-7,13-16,20-21H2,1H3 |
InChI Key |
PNESEIVIGOEBHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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